2-Cyclopropyl-2-ethylazetidine
CAS No.:
Cat. No.: VC20407109
Molecular Formula: C8H15N
Molecular Weight: 125.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N |
|---|---|
| Molecular Weight | 125.21 g/mol |
| IUPAC Name | 2-cyclopropyl-2-ethylazetidine |
| Standard InChI | InChI=1S/C8H15N/c1-2-8(5-6-9-8)7-3-4-7/h7,9H,2-6H2,1H3 |
| Standard InChI Key | HCFVUAZKWXVPPN-UHFFFAOYSA-N |
| Canonical SMILES | CCC1(CCN1)C2CC2 |
Introduction
Overview of Key Findings
2-Cyclopropyl-2-ethylazetidine is a strained four-membered nitrogen-containing heterocycle featuring cyclopropyl and ethyl substituents at the 2-position. This compound leverages the inherent ring strain of azetidines (approximately 25.4 kcal/mol) to exhibit unique reactivity and stability profiles . Its synthesis typically involves cyclization strategies or strain-driven functionalization, with potential applications in medicinal chemistry due to the lipophilicity-enhancing effects of the cyclopropyl group . While direct data on this specific compound is limited, insights from analogous azetidine derivatives suggest promising utility in drug discovery, particularly in targeting protein-protein interactions .
Structural and Chemical Properties of 2-Cyclopropyl-2-ethylazetidine
Molecular Architecture
The core structure of 2-cyclopropyl-2-ethylazetidine consists of a four-membered azetidine ring (C₃H₆N) with two substituents at the 2-position: a cyclopropyl group (C₃H₅) and an ethyl chain (C₂H₅). The cyclopropyl moiety introduces significant steric hindrance and angular strain, while the ethyl group contributes to hydrophobic interactions.
Key Structural Features:
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Ring Strain: The azetidine ring exhibits a strain energy of ~25.4 kcal/mol, intermediate between aziridines (27.7 kcal/mol) and larger rings like pyrrolidines .
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Bond Angles: Distorted bond angles (≈ 90° for C-N-C) due to ring strain, enhancing reactivity .
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LogP: Estimated at 1.2–1.8 based on analogous compounds, indicating moderate lipophilicity .
Physicochemical Characteristics
The compound’s low polar surface area and moderate LogP suggest favorable membrane permeability, a critical factor in drug design .
Synthetic Methodologies
Ring-Closing Strategies
Azetidines are commonly synthesized via intramolecular cyclization. For 2-cyclopropyl-2-ethylazetidine, potential routes include:
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Staudinger-Type Cyclization: Reaction of imines with electrophiles to form the azetidine ring .
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Alkylation of Aminocyclopropanes: Introducing ethyl and cyclopropyl groups via nucleophilic substitution .
Example Pathway:
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Starting Material: 1-Cyclopropyl-1-ethyl-2-nitropropane.
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Reduction: Catalytic hydrogenation to form the amine.
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Cyclization: Base-mediated intramolecular nucleophilic attack to form the azetidine ring .
Strain-Driven Functionalization
The ring strain enables unique reactivity:
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Nucleophilic Opening: Reactivity with electrophiles at the β-carbon .
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Transition Metal Catalysis: Pd-mediated cross-couplings to introduce aryl/alkyl groups .
Optimization Challenges:
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Steric Hindrance: Bulky substituents require tailored catalysts (e.g., Buchwald-Hartwig conditions) .
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Byproduct Formation: Competing ring-opening reactions necessitate low-temperature conditions .
Reactivity and Functionalization
Ring-Opening Reactions
The strained azetidine ring undergoes selective cleavage:
Cycloadditions
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[2+2] Cycloadditions: With ketenes to form bicyclic lactams .
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Strain-Release-Driven Reactions: Leveraging ring strain for click chemistry applications .
Applications in Medicinal Chemistry
Drug Discovery
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BCL6 Inhibitors: Cyclopropyl-azetidine hybrids enhance shape complementarity in protein binding pockets, improving potency (e.g., 300-fold activity boost in BCL6 inhibitors) .
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CNS-Targeted Agents: The LogP (~1.5) and low PSA (~25 Ų) facilitate blood-brain barrier penetration .
Case Study: Anticancer Activity
A structurally related compound, CCT369347, demonstrated 26 nM biochemical potency against BCL6, highlighting the potential of azetidine scaffolds .
Future Perspectives
Targeted Synthesis
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Stereoselective Routes: Developing asymmetric catalysis for enantiopure variants .
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Bioisosteric Replacements: Replacing ethyl with fluorinated groups to modulate pharmacokinetics .
Computational Modeling
Machine learning models to predict reactivity and binding affinities, accelerating drug discovery pipelines .
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